An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine (CAS Number: 94446-97-6)
An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine (CAS Number: 94446-97-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-3-(bromomethyl)pyridine. This bifunctional pyridine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery.
Core Compound Properties
2-Bromo-3-(bromomethyl)pyridine is a solid at room temperature, characterized by the presence of two reactive bromine atoms at different positions on the pyridine scaffold. This dual reactivity allows for selective and sequential chemical transformations, making it an important intermediate in the synthesis of complex molecular architectures.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 94446-97-6 | [1][2][3] |
| Molecular Formula | C₆H₅Br₂N | [1][3] |
| Molecular Weight | 250.92 g/mol | [1] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 38°C | [4] |
| Boiling Point | 291°C | [4] |
| Flash Point | >110°C (>230°F) | [4] |
| IUPAC Name | 2-bromo-3-(bromomethyl)pyridine | [1][3] |
| InChI Key | NEWLOSCWMVKPGI-UHFFFAOYSA-N | [1][3] |
| SMILES | BrCc1c(Br)ncccc1 | [3] |
| Purity | Typically ≥96% | [4][5] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-3-(bromomethyl)pyridine is typically achieved through a two-step process: first, the synthesis of the precursor 2-bromo-3-methylpyridine, followed by the radical bromination of the methyl group.
Experimental Protocol 1: Synthesis of 2-Bromo-3-methylpyridine (Precursor)
The synthesis of the precursor, 2-bromo-3-methylpyridine, can be achieved via a multi-step process starting from 2-chloro-3-nitropyridine.[6]
Step 1: Synthesis of 2-Methyl-3-nitropyridine
-
In a suitable reaction vessel, a mixture of diethyl malonate and sodium is heated.[6]
-
A toluene solution of 2-chloro-3-nitropyridine is then added dropwise to the reaction mixture.[6]
-
The resulting intermediate is then subjected to decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine.[6]
Step 2: Synthesis of 2-Methyl-3-aminopyridine
-
2-Methyl-3-nitropyridine is dissolved in methanol.[6]
-
The solution is subjected to hydrogenation reduction in the presence of a Palladium on carbon (Pd/C) catalyst.[6]
-
After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to obtain 2-methyl-3-aminopyridine.[6]
Step 3: Synthesis of 2-Bromo-3-methylpyridine
-
2-Methyl-3-aminopyridine is reacted with hydrobromic acid.[6]
-
The reaction mixture is cooled, and bromine is added dropwise, followed by the dropwise addition of a sodium nitrite solution.[6]
-
The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to yield 2-bromo-3-methylpyridine.[6]
Experimental Protocol 2: Representative Synthesis of 2-Bromo-3-(bromomethyl)pyridine
Materials:
-
2-Bromo-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
A radical initiator, such as Azobisisobutyronitrile (AIBN)
-
A suitable solvent, such as carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in the chosen solvent.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure 2-Bromo-3-(bromomethyl)pyridine.
Reactivity and Applications in Drug Discovery
2-Bromo-3-(bromomethyl)pyridine is a bifunctional electrophile. The bromomethyl group is susceptible to nucleophilic substitution reactions, while the bromo group on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings. This dual reactivity makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity.[7] Pyridine derivatives are integral components of many therapeutic agents.
Mandatory Visualization: Synthetic Utility Workflow
The following diagram illustrates the role of 2-Bromo-3-(bromomethyl)pyridine as a key intermediate in the synthesis of diverse chemical scaffolds for drug discovery.
Caption: Synthetic utility of 2-Bromo-3-(bromomethyl)pyridine.
Mandatory Visualization: Logical Relationship in Synthesis
This diagram illustrates the logical progression from starting materials to the target compound and its subsequent functionalization.
Caption: Synthesis and reactivity pathway.
Safety and Handling
2-Bromo-3-(bromomethyl)pyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the product's suitability for any particular purpose. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 2-Bromo-3-(bromomethyl)pyridine | C6H5Br2N | CID 10901078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-(bromomethyl)pyridine | 94446-97-6 [chemicalbook.com]
- 3. 2-Bromo-3-(bromomethyl)pyridine, 96%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. 2-Bromo-3-(bromomethyl)pyridine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2-Bromo-3-(bromomethyl)pyridine [sobekbio.com]
- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
